molecular formula C21H17N5O6 B6491776 9-(2H-1,3-benzodioxol-5-yl)-2-(2,3-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 903282-75-7

9-(2H-1,3-benzodioxol-5-yl)-2-(2,3-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B6491776
CAS No.: 903282-75-7
M. Wt: 435.4 g/mol
InChI Key: NOIZIMINUZFJMJ-UHFFFAOYSA-N
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Description

The compound 9-(2H-1,3-benzodioxol-5-yl)-2-(2,3-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative featuring a benzodioxol moiety at position 9 and a 2,3-dimethoxyphenyl group at position 2. The 8-oxo group introduces a ketone functionality, which may influence hydrogen-bonding interactions and metabolic stability.

Properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-2-(2,3-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O6/c1-29-13-5-3-4-11(17(13)30-2)19-23-15(18(22)27)16-20(25-19)26(21(28)24-16)10-6-7-12-14(8-10)32-9-31-12/h3-8H,9H2,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIZIMINUZFJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(2H-1,3-benzodioxol-5-yl)-2-(2,3-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a novel derivative of purine that has garnered attention due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19H18N4O5
  • Molecular Weight : 378.37 g/mol

The structural features include a purine core substituted with a benzodioxole moiety and methoxy groups, which are believed to contribute to its biological properties.

Research indicates that the compound exhibits several mechanisms of action:

  • Antioxidant Activity : The presence of the benzodioxole structure is associated with enhanced antioxidant properties, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways, such as α-amylase, which is crucial for carbohydrate metabolism .
  • Anticancer Properties : In vitro assays have shown that this compound can induce cytotoxicity in various cancer cell lines while sparing normal cells, indicating a selective action against malignant cells .

Biological Activity Data

Biological Activity IC50 Value (µM) Cell Type/Model
α-Amylase Inhibition0.68Streptozotocin-induced diabetic mice model
Cytotoxicity26–65Various cancer cell lines

Case Studies and Research Findings

  • Antidiabetic Effects : In a study involving streptozotocin-induced diabetic mice, the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses. This suggests its potential as an antidiabetic agent .
  • Cytotoxicity in Cancer Cells : The compound demonstrated significant cytotoxic effects against four different cancer cell lines with IC50 values ranging from 26 to 65 µM. Notably, it exhibited minimal toxicity towards normal human embryonic kidney cells (HEK293T), with an IC50 greater than 150 µM .
  • Inhibition of Enzymatic Activity : The compound's ability to inhibit α-amylase was validated through enzyme assays, revealing an IC50 value of 0.68 µM, which indicates strong potential for managing postprandial blood glucose levels in diabetic conditions .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs are identified in the evidence, differing primarily in substituents on the phenyl ring or purine core. These variations impact molecular weight, electronic properties, and solubility.

Table 1: Comparative Analysis of Structural Analogs
Compound Name (ID) Substituents (Position 2) Molecular Formula Molecular Weight (g/mol) Key Features
9-(2H-1,3-Benzodioxol-5-yl)-2-(2,3-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (Target) 2,3-Dimethoxyphenyl Not explicitly provided† Estimated ~435‡ Two methoxy groups enhance lipophilicity
9-(2H-1,3-Benzodioxol-5-yl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2-Hydroxy-3-methoxyphenyl Likely C₂₁H₁₇N₅O₇ ~451 Hydroxyl group increases polarity
9-(2H-1,3-Benzodioxol-5-yl)-2-(2,4-dimethoxyphenyl)-7-methyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (G656-0316) 2,4-Dimethoxyphenyl + 7-methyl C₂₂H₁₉N₅O₆ 449.42 Methyl group adds steric bulk
9-(2H-1,3-Benzodioxol-5-yl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (G417-0446) 3-Methylphenyl C₂₀H₁₅N₅O₄ 389.37 Methyl reduces electronic effects
2-(3-Hydroxyphenyl)-8-oxo-9-(2-(trifluoromethoxy)phenyl)-8,9-dihydro-7H-purine-6-carboxamide (1022155-35-6) 3-Hydroxyphenyl + trifluoromethoxy C₁₉H₁₃F₃N₄O₄ 442.33 Trifluoromethoxy enhances metabolic stability

Molecular formula inferred from analogs; ‡ Estimated based on G656-0316 (449.42 g/mol) minus methyl group.

Substituent Effects on Properties

a) Electronic and Steric Modifications
  • Methoxy vs. Hydroxy Groups : The target’s 2,3-dimethoxyphenyl group increases lipophilicity compared to the hydroxyl-containing analog , which may reduce solubility but improve membrane permeability.
  • Trifluoromethoxy () : The strong electron-withdrawing nature of the -OCF₃ group could enhance metabolic stability and receptor binding affinity .
b) Methyl Substitutions
  • The 3-methylphenyl group in G417-0446 lacks polar substituents, possibly reducing solubility compared to methoxy analogs .
c) Benzodioxol Consistency

All analogs retain the benzodioxol moiety, suggesting its critical role in base stacking or π-π interactions with biological targets.

Implications for Research and Development

  • Synthetic Strategies : emphasizes spirocyclic synthesis routes, which may inspire derivatization methods for the target compound’s analogs .

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